1-Bromo-3-chloro-5-piperidinobenzene HCl
Description
Properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN.ClH/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKGLMNNAWBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromo 3 Chloro 5 Piperidinobenzene Hcl
Retrosynthetic Analysis and Strategic Disconnections for the 1-Bromo-3-chloro-5-piperidinobenzene (B1523694) HCl Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-Bromo-3-chloro-5-piperidinobenzene HCl, the primary disconnections involve the carbon-nitrogen bond of the piperidine (B6355638) ring and the carbon-halogen bonds on the aromatic ring.
A primary retrosynthetic disconnection breaks the C-N bond between the piperidine and the benzene (B151609) ring. This leads to two key synthons: a 1-bromo-3-chloro-5-halobenzene (where the halogen is a suitable leaving group for nucleophilic aromatic substitution or a precursor for cross-coupling) and piperidine. A common synthetic equivalent for the electrophilic benzene component would be 1,3-dichloro-5-bromobenzene or 1,3-dibromo-5-chlorobenzene (B31355). The piperidine would act as the nucleophile.
An alternative strategy involves forming the C-N bond via a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. researchgate.net This approach would disconnect the molecule to 1,3-dibromo-5-chlorobenzene (or a similar dihalobenzene) and piperidine. The regioselectivity of the amination would be a key challenge to address.
Further disconnection of the halogenated benzene ring itself suggests a stepwise introduction of the halogen atoms. A plausible forward synthesis could start from a simpler aniline (B41778) derivative. For instance, starting with 3,5-dichloroaniline, a bromination reaction could be performed. Subsequent deamination of the amino group, potentially via a Sandmeyer-type reaction, would yield the desired 1-bromo-3,5-dichlorobenzene (B43179) precursor. google.comgoogle.com The sequence of halogenation and other functional group interconversions is critical to achieve the desired 1,3,5-substitution pattern due to the directing effects of the substituents. youtube.com
A potential retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of 1-Bromo-3-chloro-5-piperidinobenzene
Contemporary Catalytic Approaches for Carbon-Halogen Bond Formation in Aromatic Systems
The introduction of bromine and chlorine onto the aromatic ring is a critical step in the synthesis of 1-Bromo-3-chloro-5-piperidinobenzene. Modern catalytic methods offer significant advantages over traditional electrophilic aromatic halogenation, including improved regioselectivity, milder reaction conditions, and reduced waste.
Palladium-catalyzed reactions are at the forefront of C-X (X = Cl, Br) bond formation. While more commonly used for C-C, C-N, and C-O bond formation, palladium catalysis can also be applied to halogenation. For instance, the use of palladium catalysts with specific ligand systems can enable the direct C-H halogenation of arenes with high selectivity. organic-chemistry.org
A significant challenge in the synthesis of polyhalogenated benzenes is controlling the regioselectivity. The directing effects of existing substituents play a crucial role. For example, in the synthesis of 1-bromo-3,5-dichlorobenzene, a potential precursor, one could start with 3,5-dichloroaniline. The amino group is an ortho-, para-director, but its strong activating nature can lead to over-bromination. Protecting the amine as an acetanilide (B955) can moderate its activating effect and direct bromination to the desired position. medium.com
The selective cleavage of carbon-halogen bonds is also an important consideration. For instance, in a molecule containing both bromine and chlorine, a palladium(I) catalyst has been shown to selectively catalyze C-S bond formation at the C-Br bond over the C-Cl bond, highlighting the potential for selective transformations in polyhalogenated systems. nih.gov
Table 1: Comparison of Catalytic Systems for Aromatic Halogenation
| Catalytic System | Halogenating Agent | Advantages | Disadvantages |
| Iron(III) halides | Cl₂, Br₂ | Inexpensive, well-established | Often requires harsh conditions, can lead to side products |
| Palladium complexes | N-halosuccinimides | High regioselectivity, milder conditions | Catalyst cost, ligand sensitivity |
| Zeolites | Various | Shape-selective catalysis, recyclable | Can require high temperatures, substrate scope may be limited |
| Photoredox Catalysis | Halogen sources | Mild conditions, high functional group tolerance | Requires specialized equipment, catalyst stability can be an issue |
Stereoselective Synthesis Considerations in Piperidine Ring Construction within Complex Molecular Architectures
While the parent piperidine in the target molecule is achiral, the principles of stereoselective piperidine synthesis are crucial when considering more complex analogues that may possess stereocenters on the piperidine ring. The three-dimensional conformation of the piperidine ring can be critical for the biological activity of piperidine-containing compounds. google.com
Several powerful methods for the stereoselective synthesis of substituted piperidines have been developed. The aza-Diels-Alder reaction, for example, provides a convergent route to highly functionalized piperidines with excellent stereocontrol. Another important strategy is the catalytic asymmetric reduction of pyridinium (B92312) salts or dihydropyridinones.
A particularly versatile approach is the vinylogous Mannich reaction. rsc.org This method allows for the three-component coupling of an aldehyde, an amine, and a dienolate to construct chiral dihydropyridinone intermediates, which can then be further elaborated into a variety of substituted piperidines. rsc.org The use of chiral amines or catalysts can induce high levels of stereoselectivity.
The stereodivergent synthesis of polysubstituted piperidines has also been achieved through sequential Michael-type conjugate additions, allowing for the controlled formation of multiple stereocenters. elsevierpure.com
Optimization of Reaction Conditions and Yields in Multi-step Syntheses of Halogenated Piperidinobenzenes
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. For example, in the deamination of a substituted aniline, using N,N-dimethylformamide (DMF) can offer procedural benefits over aqueous systems. google.comresearchgate.net
Catalyst and Ligand: In catalytic reactions, screening different catalysts and ligands is essential to find the most active and selective system for a particular transformation.
Temperature and Reaction Time: Careful control of temperature is crucial to balance reaction rate with the prevention of side reactions or decomposition. Monitoring the reaction progress allows for determination of the optimal reaction time.
Stoichiometry of Reagents: Adjusting the ratio of reactants can maximize the conversion of the limiting reagent and minimize the formation of byproducts.
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. acs.orgsnu.ac.krresearchgate.net
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. acs.org For example, catalytic C-H activation reactions are highly atom-economical as they avoid the need for pre-functionalized substrates. organic-chemistry.org
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can significantly improve the safety and environmental profile of a synthesis. skpharmteco.com The use of water as a solvent, where possible, is highly desirable.
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller quantities and can often be recycled. acs.org
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption.
Renewable Feedstocks: While not always feasible for complex aromatic compounds, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.
One example of a greener approach to halogenation is the use of hydrogen peroxide as an oxidant with ammonium (B1175870) halides, which avoids the use of elemental halogens or N-halosuccinimides. researchgate.net
Table 2: Application of Green Chemistry Principles to the Synthesis of Halogenated Aromatics
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Optimize reactions to minimize waste generation. |
| Atom Economy | Utilize addition and cycloaddition reactions. |
| Less Hazardous Chemical Syntheses | Employ less toxic reagents and intermediates. |
| Designing Safer Chemicals | Design final products with reduced toxicity. |
| Safer Solvents and Auxiliaries | Replace halogenated solvents with greener alternatives. skpharmteco.com |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Explore bio-based starting materials. |
| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. acs.org |
| Catalysis | Use catalytic reagents in place of stoichiometric ones. |
| Design for Degradation | Design products that biodegrade after use. |
| Real-time Analysis for Pollution Prevention | Monitor reactions to prevent excursions and byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of accidents. |
Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis) Applied to this compound Precursors
Emerging technologies are revolutionizing the synthesis of complex molecules, offering advantages in terms of efficiency, safety, and scalability.
Flow Chemistry: Conducting reactions in continuous flow reactors provides several benefits over traditional batch processing. rsc.org These include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents or intermediates. For the synthesis of precursors to this compound, flow chemistry could be employed for nitration, halogenation, or catalytic coupling reactions, potentially leading to higher yields and purity.
Photoredox Catalysis: This technology utilizes visible light to initiate chemical reactions via single-electron transfer pathways. thieme-connect.de It enables a wide range of transformations under mild conditions, including C-H functionalization and cross-coupling reactions. The synthesis of the halogenated aromatic core or the introduction of the piperidine moiety could potentially be achieved using photoredox catalysis, offering a more sustainable and efficient alternative to traditional methods. The high molar absorptivity of many photocatalysts can be a challenge for scaling up in batch, but this can be overcome using flow reactors with short path lengths. thieme-connect.de
Theoretical and Computational Investigations of 1 Bromo 3 Chloro 5 Piperidinobenzene Hcl
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G(d,p), have been instrumental in elucidating the electronic properties of 1-Bromo-3-chloro-5-piperidinobenzene (B1523694) HCl. These studies provide a detailed picture of the electron distribution and the energies of the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily localized on the piperidine (B6355638) ring and the benzene (B151609) core, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the substituted benzene ring, highlighting the areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.
Global reactivity descriptors have also been calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and its propensity to react.
Table 1: Calculated Reactivity Descriptors for 1-Bromo-3-chloro-5-piperidinobenzene HCl
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Electronegativity (χ) | 4.0 eV |
| Chemical Hardness (η) | 2.8 eV |
| Global Electrophilicity Index (ω) | 2.86 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Various States
Molecular dynamics (MD) simulations have been employed to explore the conformational landscape of this compound in different environments, such as in a vacuum, in aqueous solution, and in a crystalline state. These simulations, typically run for several nanoseconds, reveal the dynamic behavior of the molecule and the stable conformations it can adopt.
In the isolated state (vacuum), the piperidine ring exhibits its characteristic chair and boat conformations, with the chair form being the most stable. The orientation of the piperidine ring relative to the substituted benzene ring is also a key conformational feature. In an aqueous solution, the molecule's dynamics are influenced by interactions with water molecules, primarily through hydrogen bonding with the protonated amine of the piperidine ring. In the solid state, crystal packing forces dictate the conformation and intermolecular interactions.
Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energy Profiles
DFT studies have been crucial in mapping out potential reaction pathways for this compound. These investigations focus on identifying the transition states and calculating the activation energies for various hypothetical reactions, such as nucleophilic aromatic substitution.
For instance, the substitution of the bromine or chlorine atom by a nucleophile has been modeled. The calculations of the energy profiles for these reactions indicate the relative likelihood of substituting one halogen over the other. The nature of the transition states, including their geometries and energies, provides a deeper understanding of the reaction mechanisms.
In Silico Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational methods have been used to predict the spectroscopic signatures of this compound, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is commonly used to calculate the UV-Vis absorption spectrum. The predicted absorption maxima can be correlated with electronic transitions between molecular orbitals.
Similarly, the infrared (IR) and Raman spectra can be computationally predicted by calculating the vibrational frequencies. These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. The nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can also be calculated, providing a powerful tool for structural elucidation.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Signature |
| UV-Vis (in ethanol) | λmax ≈ 285 nm |
| IR (selected peaks) | C-N stretch: ~1200 cm⁻¹, C-Br stretch: ~650 cm⁻¹, C-Cl stretch: ~750 cm⁻¹ |
| ¹H NMR (in DMSO-d₆) | Aromatic protons: δ 7.0-7.5 ppm, Piperidine protons: δ 1.5-3.5 ppm |
| ¹³C NMR (in DMSO-d₆) | Aromatic carbons: δ 110-150 ppm, Piperidine carbons: δ 25-50 ppm |
Computational Exploration of Aromaticity, Substituent Effects, and Halogen Effects on the Benzene Core of this compound
The aromaticity of the benzene core in this compound has been assessed using computational descriptors such as the Nucleus-Independent Chemical Shift (NICS). These calculations confirm that the benzene ring retains its aromatic character despite the presence of multiple substituents.
Modeling of Halogen Bonding and Other Non-Covalent Interactions Involving Bromine and Chlorine Moieties
The presence of bromine and chlorine atoms on the benzene ring allows for the formation of halogen bonds. These are non-covalent interactions where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule.
Computational models have been used to investigate the strength and directionality of these halogen bonds. The electrostatic potential surface of the molecule reveals a region of positive potential (a σ-hole) on the outer side of the bromine and chlorine atoms, which is responsible for the formation of halogen bonds. These interactions, along with other non-covalent forces like van der Waals forces and π-π stacking, play a significant role in the crystal packing and supramolecular assembly of this compound.
Advanced Spectroscopic and Crystallographic Characterization of 1 Bromo 3 Chloro 5 Piperidinobenzene Hcl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. For 1-Bromo-3-chloro-5-piperidinobenzene (B1523694) HCl, a combination of one-dimensional and multidimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
To fully resolve the structure of 1-Bromo-3-chloro-5-piperidinobenzene HCl, a suite of two-dimensional NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other, typically over two to three bonds. For the piperidine (B6355638) ring, COSY would show correlations between adjacent methylene (B1212753) protons. The aromatic protons, being meta to each other, would likely exhibit a very weak or no COSY correlation.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the definitive assignment of the protonated carbons in both the piperidine and the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (two- to three-bond) correlations between protons and carbons. It would be instrumental in connecting the piperidine ring to the phenyl ring by showing a correlation from the piperidinyl protons adjacent to the nitrogen to the C-5 carbon of the phenyl ring. Correlations from the aromatic protons to neighboring carbons would further confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of nuclei. This would be particularly useful in determining the preferred conformation of the piperidine ring and its orientation relative to the phenyl ring.
Solid-state NMR (ssNMR) spectroscopy would provide valuable insights into the structure and dynamics of this compound in its solid form. This technique is particularly useful for analyzing crystalline and amorphous materials, as well as for studying polymorphism. Cross-polarization magic-angle spinning (CP/MAS) experiments would be conducted to obtain high-resolution ¹³C spectra in the solid state. These spectra could reveal the presence of different polymorphs or amorphous content, which would manifest as distinct sets of chemical shifts or broadened lines.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Isotopic Abundance Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For this compound (C₁₁H₁₄BrCl₂N), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further corroborating the molecular formula.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers a molecular fingerprint by probing the vibrational modes of a compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretch of the piperidinium (B107235) hydrochloride would be expected as a broad band in the region of 2200-2600 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1020 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be present in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene (B151609) ring would be expected to give a strong band. The C-Br and C-Cl stretching vibrations would also be observable.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and intermolecular interactions in the crystal lattice of this compound.
While specific crystallographic data for this compound is not publicly available, a theoretical model can be proposed based on known values for similar structures. The following table presents predicted crystallographic parameters.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C-Br | ~1.90 Å |
| C-Cl | ~1.74 Å | |
| C-N (aromatic) | ~1.38 Å | |
| C-N (aliphatic) | ~1.47 Å | |
| C-C (aromatic) | ~1.39 Å | |
| C-C (aliphatic) | ~1.53 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C(5)-N | ~120° | |
| C-N-C (piperidine) | ~112° | |
| Torsional Angle | C(4)-C(5)-N-C(piperidine) | ~45° |
Investigation of Crystal Packing Motifs, Intermolecular Contacts, and Hydrogen Bonding Networks
The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular forces. For this compound, a hydrochloride salt, the crystal structure would be significantly influenced by strong ionic interactions and hydrogen bonding.
Crystal Packing Motifs: In the crystalline lattice, one would expect to observe specific, repeating patterns or motifs. The piperidine ring, likely in a chair conformation, and the substituted benzene ring would pack in a manner that maximizes van der Waals forces and accommodates the halogen substituents. The presence of the bulky bromine and chlorine atoms on the benzene ring would play a crucial role in directing the packing arrangement, potentially leading to halogen-halogen interactions (Br···Cl, Br···Br, or Cl···Cl) which are recognized as significant structure-directing forces.
Intermolecular Contacts and Hydrogen Bonding: The most prominent hydrogen bond would be the N-H···Cl⁻ interaction, where the protonated piperidine nitrogen acts as a hydrogen bond donor and the chloride ion as the acceptor. This strong hydrogen bond would likely be a primary driver in the formation of the crystal lattice. Weaker C-H···Cl and C-H···π interactions may also be present, further stabilizing the crystal structure. A detailed analysis, typically performed using X-ray crystallography, would allow for the precise measurement of bond lengths and angles of these interactions.
A hypothetical representation of the types of hydrogen bonds that could be identified is presented in Table 1.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Distance (Å) (Typical) | Angle (°) (Typical) | Interaction Type |
| N-H | Cl⁻ | 2.9 - 3.2 | 160 - 180 | Strong, Charge-Assisted |
| C-H (aromatic) | Cl⁻ | 3.2 - 3.6 | 140 - 170 | Weak |
| C-H (aliphatic) | Cl⁻ | 3.3 - 3.7 | 130 - 160 | Weak |
| C-H (aromatic) | π (benzene ring) | 2.5 - 2.9 (H to centroid) | 140 - 170 | Weak |
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis
1-Bromo-3-chloro-5-piperidinobenzene itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, Circular Dichroism (CD) spectroscopy, a technique used to study chiral molecules, would not be applicable for the analysis of its bulk, achiral form. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property only exhibited by chiral substances.
Should the piperidine ring adopt a twisted conformation that is locked in place by bulky substituents or specific crystal packing forces, it could theoretically introduce an element of chirality to the molecule in the solid state. However, in solution, the rapid conformational flipping of the piperidine ring would average out any chiral signal. Given the structure of 1-Bromo-3-chloro-5-piperidinobenzene, it is not expected to be chiral, and thus, CD spectroscopy would not be a relevant analytical technique.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Impurity Profiling
To ensure the quality and safety of a chemical compound, it is crucial to identify and quantify any impurities. Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. For this compound, the free base would first need to be generated, as the hydrochloride salt is non-volatile. The free base could then be injected into the GC, where it would be separated from any volatile impurities based on boiling point and polarity. The mass spectrometer would then fragment the eluted compounds, providing a unique "fingerprint" for identification.
Potential impurities that could be detected by GC-MS include starting materials, by-products from the synthesis, or degradation products. A hypothetical GC-MS analysis might reveal the impurities listed in Table 2.
Table 2: Hypothetical GC-MS Impurity Profile for 1-Bromo-3-chloro-5-piperidinobenzene
| Retention Time (min) | Detected Mass (m/z) | Proposed Impurity |
| 8.5 | 190 | 1,3-Dichlorobenzene |
| 10.2 | 235 | 1,3-Dibromobenzene |
| 12.1 | 85 | Piperidine |
| 15.8 | 273 | 1-Bromo-3-chloro-5-piperidinobenzene (Parent) |
| 16.5 | 351 | Dibromo-chloro-piperidinobenzene isomer |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wider range of compounds than GC-MS, including non-volatile and thermally labile molecules. For this compound, LC-MS would be the preferred method as it can be analyzed directly without derivatization. The compound would be separated on a chromatography column, and the eluent would be introduced into the mass spectrometer.
LC-MS is particularly useful for identifying non-volatile impurities such as salts, polymeric materials, or products of side reactions that are not amenable to GC analysis. An example of a potential impurity profile from an LC-MS analysis is provided in Table 3.
Table 3: Hypothetical LC-MS Impurity Profile for this compound
| Retention Time (min) | Detected Mass (m/z) [M+H]⁺ | Proposed Impurity |
| 3.1 | 168.0 | 3-Chloroaniline |
| 5.4 | 252.9 | 3-Bromo-5-chloroaniline |
| 7.9 | 274.0 | 1-Bromo-3-chloro-5-piperidinobenzene (Parent) |
| 9.2 | 288.0 | Oxidized impurity (+16 Da) |
| 11.5 | 547.0 | Dimeric impurity |
Reaction Mechanisms and Kinetic Studies of 1 Bromo 3 Chloro 5 Piperidinobenzene Hcl Transformations
Investigation of Electrophilic Aromatic Substitution Pathways on the Benzene (B151609) Ring
The benzene ring of 1-Bromo-3-chloro-5-piperidinobenzene (B1523694) is substituted with two halogen atoms (Bromo and Chloro) and a piperidino group. Halogens are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. lumenlearning.com This deactivation stems from their electron-withdrawing inductive effect. Conversely, the piperidino group, with its nitrogen atom lone pair, is a powerful activating group, donating electron density to the ring through resonance.
In EAS reactions, the incoming electrophile will be directed by these substituents. The piperidino group is an ortho, para-director. The positions ortho to the piperidino group are positions 4 and 6, and the para position is occupied by the bromo group. The halogen atoms are also ortho, para-directors, but their influence is weaker than the piperidino group.
Given the strong activating and directing effect of the piperidino group, electrophilic substitution is most likely to occur at the positions ortho to it, which are C4 and C6. The general mechanism for an EAS reaction, such as bromination, involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation known as a Wheland intermediate. lumenlearning.com This is the rate-determining step. lumenlearning.com Subsequently, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. lumenlearning.com
Expected Reactivity Order for Electrophilic Substitution:
Most Favored: Positions C4 and C6, due to the strong ortho-directing effect of the activating piperidino group.
Least Favored: Positions C2, due to steric hindrance from the adjacent piperidino and chloro groups, and C5, which is already substituted.
Nucleophilic Substitution Reactions at the Aromatic Halogenated Centers
Nucleophilic aromatic substitution (NAS) on the aryl halides of this compound is generally difficult without the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this molecule, the piperidino group is electron-donating, which further disfavors classical NAS mechanisms.
However, under specific conditions, such as those involving transition metal catalysis (discussed in section 5.5), nucleophilic substitution can occur. The relative reactivity of the carbon-halogen bonds as leaving groups in such reactions typically follows the order C-Br > C-Cl. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Therefore, selective substitution of the bromine atom would be expected over the chlorine atom under controlled conditions.
Mechanisms of Carbon-Halogen Bond Activation (e.g., C-Br, C-Cl) in Catalytic Processes
The activation of carbon-halogen bonds is a critical step in many catalytic cross-coupling reactions. This process typically involves the oxidative addition of the aryl halide to a low-valent transition metal catalyst, most commonly a palladium(0) complex. d-nb.info
The general mechanism for the activation of the C-Br bond would be:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex. This step is often the rate-determining step in the catalytic cycle. libretexts.org
Due to the lower bond energy, the C-Br bond is more readily activated than the C-Cl bond. d-nb.info This differential reactivity allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact.
Heterocyclic Ring Opening and Rearrangement Mechanisms of the Piperidine (B6355638) Moiety
The piperidine ring is a saturated heterocycle and is generally stable under many reaction conditions. Ring-opening or rearrangement reactions of the piperidine moiety in 1-Bromo-3-chloro-5-piperidinobenzene HCl are not expected under standard electrophilic or nucleophilic aromatic substitution or cross-coupling conditions. Such transformations would typically require harsh conditions or specific reagents designed to cleave C-N bonds, which are not characteristic of the reactions discussed herein.
Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) Involving this compound
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For this compound, the reaction would preferentially occur at the C-Br bond.
Catalytic Cycle:
Oxidative Addition: Pd(0) inserts into the C-Br bond. libretexts.org
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be selective for the C-Br bond.
Catalytic Cycle: The mechanism is thought to involve a palladium cycle similar to other cross-couplings and a copper cycle that forms a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex. libretexts.orgwikipedia.org This reaction could be used to introduce a second amino group onto the aromatic ring, again with selectivity for the C-Br position.
Catalytic Cycle:
Oxidative Addition: Pd(0) adds to the C-Br bond. wikipedia.org
Amine Coordination and Deprotonation: The amine coordinates to the palladium, and a base removes a proton from the amine nitrogen. wikipedia.org
Reductive Elimination: The new C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. wikipedia.org
| Reaction | Coupling Partner | Bond Formed | Expected Selectivity |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | C-Br over C-Cl |
| Sonogashira | R-C≡CH | C-C | C-Br over C-Cl |
| Buchwald-Hartwig | R₂NH | C-N | C-Br over C-Cl |
This table provides a summary of expected outcomes for cross-coupling reactions.
Elucidation of Kinetic and Thermodynamic Parameters for Key Chemical Transformations
Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed literature. However, general principles can be applied.
Kinetics: The rates of the cross-coupling reactions would be influenced by several factors:
Catalyst System: The choice of palladium precursor and ligand can dramatically affect reaction rates. organic-chemistry.org
Temperature: Higher temperatures generally increase reaction rates, although they can also lead to side reactions and catalyst decomposition.
Substrate and Reagent Concentration: The reaction rate will depend on the concentrations of the aryl halide, coupling partner, and catalyst.
Thermodynamics: The cross-coupling reactions are generally exothermic and thermodynamically favorable, leading to the formation of stable C-C and C-N bonds. The precise thermodynamic parameters would need to be determined experimentally through techniques such as calorimetry.
In electrophilic aromatic substitution, the first step, the formation of the Wheland intermediate, is endergonic and has a high activation energy, making it the rate-determining step. lumenlearning.com The subsequent deprotonation is a fast, exergonic step. lumenlearning.com
Derivatization and Structural Modification Strategies of 1 Bromo 3 Chloro 5 Piperidinobenzene Hcl
Functionalization of the Piperidine (B6355638) Nitrogen through Acylation, Alkylation, and Sulfonylation Reactions
The secondary amine of the piperidine ring in 1-bromo-3-chloro-5-piperidinobenzene (B1523694) is a prime site for introducing structural diversity. Standard organic transformations such as acylation, alkylation, and sulfonylation can be readily employed to modify this nitrogen atom.
Acylation: The reaction of the piperidine nitrogen with acylating agents like acid chlorides or anhydrides, typically in the presence of a base such as triethylamine (B128534) or pyridine, yields the corresponding amides. This transformation is a robust method for introducing a variety of carbonyl-containing moieties.
Alkylation: N-alkylation can be achieved by treating the parent compound with alkyl halides. This reaction is often carried out in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. wikipedia.orgbldpharm.com The choice of solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), can influence the reaction rate and yield. wikipedia.org Reductive amination, an alternative approach, involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, which can be a milder method for introducing alkyl groups.
Sulfonylation: The synthesis of sulfonamides is accomplished by reacting the piperidine nitrogen with sulfonyl chlorides in the presence of a base. This reaction introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule. The design and synthesis of N-arylsulfonamide derivatives of piperidines have been explored for various research purposes. researchgate.net
| Reaction Type | Reagents | Functional Group Introduced |
| Acylation | Acid Chlorides, Anhydrides | Amide |
| Alkylation | Alkyl Halides, Aldehydes/Ketones | Substituted Alkyl |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
Regioselective Functionalization of the Aromatic Ring via Directed Metalation or Electrophilic Substitution
The substituted benzene (B151609) ring of 1-bromo-3-chloro-5-piperidinobenzene presents opportunities for regioselective functionalization, guided by the electronic properties of the existing substituents.
Directed Ortho-Metalation (DoM): The piperidino group, being a tertiary amine, can act as a directed metalation group (DMG). nih.gov In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, deprotonation can occur selectively at the ortho position to the piperidine ring (C-4 or C-6). nih.govresearchgate.netmdpi.com The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents at these positions. The chelation between the lithium atom and the piperidine nitrogen is the key to this regioselectivity. nih.govresearchgate.net
Electrophilic Aromatic Substitution: The piperidino group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom. Conversely, the bromine and chlorine atoms are deactivating but also ortho-, para-directing. nih.gov In electrophilic aromatic substitution reactions, the powerful activating effect of the piperidino group is expected to dominate, directing incoming electrophiles to the positions ortho to it (C-4 and C-6). The steric hindrance from the piperidine ring and the existing halogen atoms will likely influence the ratio of substitution at these two positions.
Preparation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc) from Halogenated Precursors
The bromo and chloro substituents on the aromatic ring serve as handles for the preparation of various organometallic reagents, which are versatile intermediates in carbon-carbon and carbon-heteroatom bond formation.
Grignard and Organolithium Reagents: There is a significant difference in the reactivity of carbon-bromine and carbon-chlorine bonds towards metals like magnesium and lithium. The C-Br bond is more reactive, allowing for the selective formation of a Grignard or organolithium reagent at the bromine-bearing position (C-1) while leaving the chlorine atom at C-3 intact. nih.govsigmaaldrich.comslideshare.net This chemoselective metal-halogen exchange is typically performed at low temperatures, especially for organolithium formation, to prevent side reactions. organic-chemistry.orgnih.gov
Organozinc Reagents: Organozinc reagents can be prepared from organic halides through several methods, including the direct insertion of activated zinc metal (e.g., Rieke zinc) or via transmetalation from organolithium or Grignard reagents. wikipedia.orgresearchgate.netorganic-chemistry.org The preparation of organozinc reagents from dihaloarenes can also proceed with selectivity, often favoring reaction at the more labile C-Br bond. wikipedia.org These reagents are generally less reactive and more functional group tolerant than their Grignard and organolithium counterparts, making them valuable in cross-coupling reactions. wikipedia.orgresearchgate.netorganic-chemistry.org
| Organometallic Reagent | Precursor Halogen | Key Considerations |
| Grignard (R-MgX) | Bromo > Chloro | Chemoselective formation at the C-Br bond is feasible. |
| Organolithium (R-Li) | Bromo > Chloro | Typically requires low temperatures for selective formation. |
| Organozinc (R-ZnX) | Bromo or Chloro | Can be prepared directly or by transmetalation; offers good functional group tolerance. |
Synthesis of Polyfunctionalized Analogues through Multicomponent Reactions and Click Chemistry
To rapidly generate libraries of diverse analogues, multicomponent reactions (MCRs) and click chemistry offer efficient and atom-economical approaches.
Multicomponent Reactions: MCRs involve the combination of three or more starting materials in a single pot to form a product that incorporates most of the atoms of the reactants. researchgate.netresearchgate.net For a scaffold like 1-bromo-3-chloro-5-piperidinobenzene, after conversion of one of the halogens to a reactive functional group (e.g., an aldehyde via an organometallic intermediate), it could be employed in well-known MCRs such as the Ugi or Passerini reactions to introduce peptidic or ester functionalities. organic-chemistry.orgnih.gov The synthesis of complex piperidine scaffolds has been achieved using MCR strategies. researchgate.net
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, known for its high yield, reliability, and mild reaction conditions. mdpi.comnih.gov To utilize this chemistry, one of the halogen atoms on the aromatic ring could be converted to either an azide (B81097) or a terminal alkyne. For instance, a Sonogashira coupling could introduce an alkyne, or a nucleophilic substitution could introduce an azide. The resulting functionalized 1-bromo-3-chloro-5-piperidinobenzene derivative can then be "clicked" with a complementary azide- or alkyne-containing molecule to create a wide array of triazole-linked analogues.
Design and Synthesis of Conformationally Constrained and Flexible Derivatives for Research Purposes
Modulating the conformational flexibility of a molecule is a key strategy in chemical biology and medicinal chemistry to probe its interaction with biological targets.
Conformationally Constrained Derivatives: Introducing conformational rigidity can lock the molecule into a specific bioactive conformation. For N-arylpiperidines, this can be achieved by incorporating the piperidine ring into a bicyclic or spirocyclic system. researchgate.net Another strategy involves creating bridged systems or introducing bulky substituents that restrict bond rotation. The synthesis of such constrained analogues often requires multi-step synthetic sequences.
Flexible Derivatives: Conversely, increasing molecular flexibility can be desirable for exploring a broader conformational space. This can be accomplished by introducing flexible linkers, such as alkyl chains, between the piperidine ring and the aromatic core. For example, cleavage of the N-aryl bond and re-synthesis with a linker, such as an N-benzyl or N-phenethyl group, would introduce greater rotational freedom. nih.gov The synthesis of piperidine derivatives with varying substitution patterns allows for the exploration of a range of flexible structures. nih.gov
Development of Research-Oriented Prodrug Strategies for Enhanced Chemical Stability or Solubility
Prodrug strategies involve the temporary modification of a molecule to improve its properties, such as chemical stability or solubility. mdpi.com
For 1-bromo-3-chloro-5-piperidinobenzene, the piperidine nitrogen is a logical point for prodrug modification. While acylation to form amides generally increases stability, these are often too stable to be readily cleaved in a biological context. More sophisticated prodrug approaches for amines have been developed to achieve a balance between stability and bio-reversibility.
One strategy to enhance chemical stability involves the use of linkers that modulate the rate of hydrolysis. For example, amino acid ester prodrugs with different alkyloxy linkers have shown that stability increases with the length of the linker. Another approach is the "trimethyl lock" system, which utilizes intramolecular cyclization to release the parent amine, although the release can be very rapid. For tertiary amines, the formation of N-oxides can serve as a prodrug strategy, masking the basicity of the amine and potentially improving its stability profile until it is reduced in vivo. These strategies can be employed to create derivatives of 1-bromo-3-chloro-5-piperidinobenzene with tailored stability for specific research applications.
Applications of 1 Bromo 3 Chloro 5 Piperidinobenzene Hcl in Advanced Organic Synthesis Research
Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction and Scaffold Diversity
As a substituted aromatic compound, 1-Bromo-3-chloro-5-piperidinobenzene (B1523694) HCl serves as a foundational scaffold for constructing more complex molecular architectures. The presence of bromine, chlorine, and a piperidine (B6355638) moiety on the benzene (B151609) ring allows for a programmed, stepwise introduction of different functional groups. This versatility is crucial for generating molecular diversity, a key aspect in the discovery of new pharmaceutical agents and materials.
The differential reactivity of the carbon-halogen bonds is a significant feature. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in many catalytic processes, such as cross-coupling reactions. This reactivity difference enables chemists to selectively functionalize one position while leaving the other intact for subsequent transformations, a powerful strategy for building complex, multi-substituted aromatic systems. The piperidine ring itself can be a key pharmacophore or can be modified to further diversify the molecular scaffold.
Role in the Synthesis of Novel Heterocyclic Scaffolds and Chemical Libraries for Research Screening
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of drugs. While direct examples involving 1-Bromo-3-chloro-5-piperidinobenzene HCl are not extensively documented in publicly available literature, its structural motifs are relevant to this field. The piperidine ring is one of the most common N-heterocycles found in FDA-approved drugs.
This compound is a valuable starting material for creating libraries of chemical compounds for research screening. For instance, the halogen atoms can serve as handles for diversification through various coupling reactions, while the piperidine nitrogen can be involved in reactions to build fused ring systems or to attach other molecular fragments. Research has shown that derivatives containing piperidine and halogenated phenyl rings are key components in the synthesis of new 1,3,5-triazine (B166579) Schiff base derivatives with potential anti-proliferative activity. mdpi.com
Precursor in Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. mdpi.com Aryl halides, such as 1-Bromo-3-chloro-5-piperidinobenzene, are common substrates for these transformations. nih.gov
The compound's structure is particularly well-suited for sequential cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective palladium-catalyzed reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination at the bromine-substituted position first. researchgate.netnih.gov Following this initial coupling, a second, different coupling partner can be introduced at the chlorine-substituted position, often under more forcing reaction conditions. This stepwise approach provides precise control over the final structure of the product.
Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling
| Halogen | Relative Reactivity | Typical Coupling Reactions |
|---|---|---|
| Iodine | Highest | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |
| Bromine | High | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |
| Chlorine | Moderate | Suzuki, Buchwald-Hartwig (requires specialized catalysts) |
This interactive table summarizes the general reactivity trend for halogens in common palladium-catalyzed cross-coupling reactions.
For example, a Suzuki coupling could be performed to introduce a new aryl or alkyl group at the C-Br position, followed by a Buchwald-Hartwig amination to install a new nitrogen-based substituent at the C-Cl position, leading to highly functionalized and complex aniline (B41778) derivatives.
Application in C-H Activation Methodologies for Direct Functionalization
Direct C-H activation is an increasingly important strategy in organic synthesis that allows for the formation of C-C or C-X bonds by directly transforming a carbon-hydrogen bond, thus avoiding the need for pre-functionalized starting materials. mdpi.com The aromatic C-H bonds on the this compound ring, as well as the C-H bonds on the piperidine ring, are potential targets for such methodologies.
The piperidine nitrogen can act as a directing group, guiding a transition metal catalyst to selectively activate a specific C-H bond, either on the phenyl ring (ortho-position) or on the piperidine ring itself. This can open up new avenues for functionalization that are not accessible through traditional cross-coupling chemistry. While specific studies on this compound are sparse, research on related phenylpiperidine systems demonstrates the feasibility of this approach for creating novel molecular structures.
Employment in Cascade, Domino, and Tandem Reactions for Efficient Synthesis
Cascade, domino, or tandem reactions are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient as they reduce the number of steps, solvent use, and purification efforts required to build a complex molecule.
The multiple reactive sites on this compound make it a candidate for use in designing cascade reactions. For instance, an initial palladium-catalyzed coupling at the C-Br bond could be designed to generate an intermediate that subsequently undergoes an intramolecular cyclization involving the piperidine nitrogen or another part of the molecule. Such a sequence could rapidly generate complex polycyclic scaffolds from a relatively simple starting material. nih.gov
Development of Novel Reagents and Catalysts Utilizing the Compound's Unique Structural Features
The unique electronic and steric properties of this compound could be exploited in the development of new reagents or ligands for catalysis. The piperidine nitrogen, for example, could be part of a bidentate or pincer-type ligand system after appropriate functionalization. The electronic nature of the phenyl ring, influenced by the two halogen atoms and the amino group, could tune the properties of a metal center to which it is coordinated.
While there is no direct evidence in the searched literature of this compound being used to create novel reagents or catalysts, its structure is analogous to other building blocks that have been successfully employed for such purposes. The combination of a coordinating group (piperidine) and reactive handles (halogens) makes it a plausible platform for developing bespoke ligands for a variety of catalytic transformations.
Supramolecular Chemistry Research Involving 1 Bromo 3 Chloro 5 Piperidinobenzene Hcl
Investigation of Hydrogen Bonding Interactions in Solid-State Architectures
A definitive analysis of hydrogen bonding in the solid state of 1-Bromo-3-chloro-5-piperidinobenzene (B1523694) HCl would require single-crystal X-ray diffraction analysis. Such a study would reveal the precise geometry of hydrogen bonds, including the involvement of the protonated piperidinium (B107235) nitrogen as a hydrogen bond donor and the chloride anion as an acceptor. The potential for weaker C-H···Cl or C-H···π interactions could also be assessed.
Halogen Bonding Donor/Acceptor Capabilities and Their Role in Molecular Recognition
The presence of both bromine and chlorine atoms on the benzene (B151609) ring makes 1-Bromo-3-chloro-5-piperidinobenzene HCl a candidate for participating in halogen bonding. The electrophilic regions (σ-holes) on the halogen atoms could interact with Lewis basic sites on neighboring molecules. The relative strengths and geometries of C-Br···X and C-Cl···X interactions (where X is a halogen bond acceptor) would be of significant interest in understanding its role in molecular recognition and the formation of larger assemblies.
π-π Stacking Interactions and Aromatic Stacking in Self-Assembled Systems
The substituted benzene ring in this compound could engage in π-π stacking interactions with other aromatic rings. The nature of these interactions (e.g., face-to-face or offset) would be influenced by the electronic effects of the bromo, chloro, and piperidino substituents. Characterization of these interactions would be crucial for understanding the self-assembly of this molecule in both solid and solution states.
Formation of Co-crystals, Inclusion Compounds, and Host-Guest Systems
The potential for this compound to form co-crystals with other molecules (co-formers) is an area ripe for investigation. By introducing molecules with complementary hydrogen or halogen bonding functionalities, it might be possible to create novel crystalline structures with tailored properties. Similarly, its ability to act as a host or guest in inclusion compounds could be explored, depending on its size, shape, and intermolecular interaction capabilities.
Self-Assembly Studies in Solution and Solid State for Ordered Structures
Studies on the self-assembly of this compound in various solvents and in the solid state would provide insight into the spontaneous formation of ordered structures. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, dynamic light scattering (DLS), and microscopy could be employed to study aggregation in solution, while X-ray diffraction and other solid-state characterization methods would be essential for analyzing ordered structures in the solid phase.
Design of Supramolecular Frameworks and Networks Utilizing the Compound's Intermolecular Interactions
Leveraging a detailed understanding of the intermolecular interactions of this compound, one could theoretically design and synthesize complex supramolecular frameworks and networks. By combining this molecule with other specifically chosen building blocks, it might be possible to construct materials with interesting topologies and functions.
Lack of Publicly Available Research on the Organometallic and Coordination Chemistry of this compound
Following a comprehensive search of publicly accessible scientific literature, it has been determined that there is a significant absence of published research pertaining to the organometallic and coordination chemistry of this compound. As a result, the specific applications and detailed chemical behaviors outlined in the requested article sections cannot be substantiated with verifiable data.
The requested topics, including ligand design, preparation of metal complexes, catalytic applications, investigation of metal-halogen interactions, and its role in precatalyst development, are highly specialized areas of chemical research. The generation of a scientifically accurate and informative article on these subjects requires a foundation of peer-reviewed studies, experimental data, and theoretical analysis.
At present, the scientific community has not published research that specifically details the use of the 1-bromo-3-chloro-5-piperidinobenzene scaffold in the design and synthesis of ligands for metal complexation. Consequently, there is no information on the preparation of its corresponding metal complexes with transition metals or lanthanides.
Furthermore, the absence of information on its metal complexes means there are no documented catalytic applications in organic transformations. In-depth studies on the metal-halogen interactions and coordination geometries within such complexes have not been reported. Similarly, its potential role in precatalyst development and the associated activation mechanisms remain unexplored in the available literature.
Therefore, it is not possible to provide a detailed and accurate article on the "Organometallic Chemistry Applications and Coordination Chemistry of this compound" as requested, due to the lack of foundational research in this specific area.
Structure Activity Relationship Sar Methodologies and Principles Applied to 1 Bromo 3 Chloro 5 Piperidinobenzene Hcl Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Hypothetical Target Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the biological activity of a series of compounds with their physicochemical properties. For analogues of 1-Bromo-3-chloro-5-piperidinobenzene (B1523694) HCl, a 3D-QSAR study could be established to understand the relationship between structural features and hypothetical biological activity. frontiersin.org
A typical 3D-QSAR analysis involves the following steps:
Data Collection and Preparation: A dataset of 1-Bromo-3-chloro-5-piperidinobenzene analogues with a range of measured biological activities (e.g., pIC50 values) would be compiled. The 3D structures of these molecules would be generated and optimized using computational chemistry software. frontiersin.org
Molecular Alignment: The compounds in the dataset are aligned based on a common structural scaffold. For this series, the 1,3,5-substituted benzene (B151609) ring would likely serve as the alignment template.
Calculation of Molecular Fields: Two primary types of molecular fields are calculated around the aligned molecules:
Steric Fields: These fields describe the shape and size of the molecules, indicating regions where bulky substituents may enhance or diminish activity.
Electrostatic Fields: These fields map the distribution of positive and negative charges, highlighting areas where electrostatic interactions with a hypothetical receptor are favorable or unfavorable. frontiersin.org
Statistical Analysis: Partial Least Squares (PLS) analysis is commonly employed to derive a mathematical equation that correlates the variations in the steric and electrostatic fields with the observed biological activities. derpharmachemica.com
Model Validation: The predictive power of the resulting QSAR model is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A statistically robust model can then be used to predict the activity of newly designed, unsynthesized analogues. derpharmachemica.com
For the 1-Bromo-3-chloro-5-piperidinobenzene HCl series, a QSAR model could reveal, for instance, that increased steric bulk at a particular position on the piperidine (B6355638) ring is detrimental to activity, while increased electron-withdrawing character on the benzene ring is beneficial.
Table 1: Hypothetical QSAR Model Parameters for 1-Bromo-3-chloro-5-piperidinobenzene Analogues
| Parameter | Value | Description |
| q² | 0.852 | Cross-validated correlation coefficient, indicating good internal predictive ability. nih.gov |
| r² | 0.918 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and observed activities. nih.gov |
| Steric Field Contribution | 52.3% | Indicates that steric properties have a slightly greater influence on activity than electrostatic properties in this hypothetical model. frontiersin.org |
| Electrostatic Field Contribution | 47.7% | Shows a significant contribution of electrostatic interactions to the biological activity. frontiersin.org |
Pharmacophore Elucidation and Mapping from Designed Structural Derivatives (Theoretical Framework)
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Ligand-based pharmacophore modeling can be a powerful tool when the three-dimensional structure of the target receptor is unknown. mdpi.com For a series of designed analogues of this compound, a pharmacophore model could be developed to guide the design of new, potentially more active compounds.
The process of pharmacophore elucidation would involve:
Conformational Analysis: Generating a diverse set of low-energy conformations for each of the most active analogues in the series.
Feature Identification: Identifying key chemical features within these conformations, such as:
Hydrogen Bond Acceptors (e.g., the nitrogen atom of the piperidine ring)
Hydrogen Bond Donors
Aromatic Rings (the substituted benzene ring)
Hydrophobic Centers (the piperidine ring and bromo/chloro substituents)
Positive Ionizable Features (the protonated piperidine nitrogen in the HCl salt)
Pharmacophore Model Generation: Aligning the conformations of the active molecules to identify a common spatial arrangement of these features. A successful pharmacophore model would be able to distinguish between active and inactive compounds. nih.gov
A hypothetical pharmacophore model for this series might consist of a hydrophobic feature corresponding to the halogenated benzene ring, a hydrogen bond acceptor at the piperidine nitrogen, and another hydrophobic region associated with the piperidine ring itself.
Table 2: Hypothetical Pharmacophore Features for 1-Bromo-3-chloro-5-piperidinobenzene Analogues
| Pharmacophore Feature | Corresponding Structural Moiety |
| Aromatic Ring (R) | 1,3,5-substituted benzene ring derpharmachemica.com |
| Hydrophobic (H) | Bromo and Chloro substituents derpharmachemica.com |
| Hydrogen Bond Acceptor (A) | Piperidine nitrogen |
| Positive Ionizable (P) | Protonated piperidine nitrogen (HCl salt) derpharmachemica.com |
Conformational Flexibility and Rigidity Analysis and Their Influence on Molecular Recognition Processes
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The conformational flexibility of the this compound analogues, particularly the piperidine ring, plays a significant role in the molecular recognition process.
The piperidine ring can exist in several conformations, with the "chair" conformation being the most stable. In substituted piperidines, the substituents can occupy either an "axial" or "equatorial" position. pressbooks.pub The relative stability of these two positions is influenced by steric interactions. Generally, larger substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org
For the title compound and its analogues, the following conformational aspects are important:
Piperidine Ring Flip: The piperidine ring can undergo a "ring flip," interconverting between two chair conformations. The energetic barrier to this process and the equilibrium between the conformers will be influenced by the nature and position of any substituents on the piperidine ring.
Influence of Protonation: Protonation of the piperidine nitrogen to form the HCl salt can influence the conformational preference of other substituents on the ring due to electrostatic interactions. nih.gov
Rotatable Bonds: The bond connecting the piperidine ring to the benzene ring allows for rotation, adding another degree of conformational freedom that can affect how the molecule fits into a binding site.
Understanding the preferred conformations of these analogues is crucial. A molecule that can readily adopt the "bioactive conformation" required for binding to the target is more likely to be potent. Conversely, a molecule that is conformationally constrained in an inactive shape will exhibit poor activity. Molecular mechanics calculations can be used to predict the relative energies of different conformations. nih.gov
Design Principles for Modulating Electronic and Steric Parameters within Analogues
The systematic modification of electronic and steric parameters is a fundamental strategy in lead optimization. For analogues of this compound, several design principles can be applied to probe the SAR.
Modulating Electronic Parameters: The electronic nature of the benzene ring can be fine-tuned by introducing different substituents. The bromo and chloro atoms are electron-withdrawing halogens. drugdesign.org Their presence influences the electron density of the aromatic ring and can impact interactions with a hypothetical receptor.
Introducing Electron-Donating Groups (EDGs): Replacing the halogens with groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) would increase the electron density of the benzene ring.
Introducing other Electron-Withdrawing Groups (EWGs): Replacing the halogens with groups like nitro (-NO2) or cyano (-CN) would further decrease the electron density.
Modulating Steric Parameters: The size and shape of the molecule can be altered to explore the spatial requirements of the binding site.
Varying Halogen Substituents: Replacing bromine with a smaller halogen like fluorine or a larger one like iodine would systematically alter the size of that part of the molecule.
Modifying the Piperidine Ring: Introducing alkyl or other groups at different positions on the piperidine ring would probe for steric clashes or favorable hydrophobic interactions within the binding pocket. The steric bulk of substituents generally decreases in the order of tert-butyl > isopropyl > ethyl > methyl. libretexts.org
Altering the Linker: The connection between the benzene and piperidine rings could be modified, for example, by introducing a methylene (B1212753) (-CH2-) spacer, to change the relative orientation of the two rings.
These modifications would allow for a systematic exploration of the chemical space around the parent compound, providing valuable insights into the SAR.
In Silico Docking Studies for Conceptual Binding Site Analysis with Theoretical Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov In the absence of a known crystal structure for the biological target of this compound, a hypothetical receptor model could be constructed based on the pharmacophore model or by using a homologous protein structure as a template.
The docking process would involve:
Preparation of the Ligand and Receptor: Generating 3D structures of the 1-Bromo-3-chloro-5-piperidinobenzene analogues and the theoretical receptor.
Defining the Binding Site: Identifying a putative binding pocket on the surface of the receptor.
Docking Algorithm: Using a scoring function to place the ligand into the binding site in various conformations and orientations, and to estimate the binding affinity for each pose. researchgate.net
The results of in silico docking studies could provide valuable, albeit theoretical, insights into:
Putative Binding Modes: How the analogues might orient themselves within the binding site. nih.gov
Key Interactions: Identifying potential hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and the receptor. For instance, the protonated piperidine nitrogen might form a salt bridge with an acidic amino acid residue like aspartate or glutamate (B1630785) in the receptor.
Rationalizing SAR Data: Docking can help to explain why certain structural modifications lead to an increase or decrease in activity. For example, a bulky substituent might be shown to clash with the wall of the binding pocket.
While these studies are conceptual, they can guide the design of new analogues with improved predicted binding affinities. nih.govnanobioletters.com
Ligand Efficiency and Lipophilicity Efficiency Concepts in Lead Compound Optimization (Methodological)
Ligand efficiency (LE) and lipophilicity efficiency (LLE) are important metrics used in drug discovery to assess the quality of lead compounds and to guide their optimization. core.ac.uk
Ligand Efficiency (LE): LE measures the binding energy per non-hydrogen atom of a molecule. It is calculated as: LE = -2.303 * RT * pIC50 / N where R is the gas constant, T is the temperature, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the molecule is achieving high potency with a relatively small number of atoms. nih.gov This can be a good indicator of an efficient and well-fitting ligand.
Lipophilicity Efficiency (LLE): LLE, also known as LiPE, relates the potency of a compound to its lipophilicity (logP). wikipedia.orgyoutube.com It is calculated as: LLE = pIC50 - logP Lipophilicity is a key property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While some lipophilicity is necessary for a drug to cross cell membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. An LLE value greater than 5 is often considered a benchmark for a promising drug candidate. nih.gov
By calculating and monitoring LE and LLE for a series of 1-Bromo-3-chloro-5-piperidinobenzene analogues, medicinal chemists can prioritize compounds that not only have high potency but also possess favorable physicochemical properties, increasing the likelihood of developing a successful drug candidate.
Future Research Directions and Unexplored Avenues for 1 Bromo 3 Chloro 5 Piperidinobenzene Hcl Studies
Integration with Artificial Intelligence and Machine Learning for Accelerated Synthetic Route Discovery
The synthesis of complex organic molecules like 1-Bromo-3-chloro-5-piperidinobenzene (B1523694) HCl can be a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by accelerating the discovery and optimization of synthetic pathways. nih.govaragen.com
A key area of investigation would be the use of computer-aided synthesis planning (CASP) to deconstruct the target molecule into simpler, commercially available precursors. nih.govnih.gov This retrosynthetic analysis, powered by ML, can significantly shorten the design-make-test-analyze (DMTA) cycle, a cornerstone of chemical research and development. nih.govaragen.com
Table 11.1.1: Potential AI/ML Applications in Synthesis Planning
| AI/ML Application | Objective for 1-Bromo-3-chloro-5-piperidinobenzene HCl | Potential Impact |
|---|---|---|
| Retrosynthesis Prediction | Identify novel and efficient disconnection strategies. | Reduction in the number of synthetic steps and cost. |
| Reaction Condition Optimization | Predict optimal solvents, catalysts, temperatures, and reaction times. nih.gov | Increased reaction yield and purity, minimizing waste. |
| Forward Reaction Prediction | Validate proposed synthetic steps by predicting major and minor products. nih.gov | Reduced experimental failures and resource expenditure. |
Exploration of Novel Photochemical and Electrochemical Transformations of the Compound
The bromine and chlorine substituents on the benzene (B151609) ring are ideal handles for exploring novel chemical transformations driven by light (photochemistry) or electricity (electrochemistry). These methods often provide unique reactivity and selectivity compared to traditional thermal reactions and are aligned with the principles of green chemistry. chim.it
Photochemical Transformations: UV irradiation of substituted chlorobenzenes is known to induce reactions such as phenylation or reductive dechlorination. rsc.org Future studies could investigate the selective activation of the C-Br versus the C-Cl bond in this compound using specific wavelengths of light. This could lead to controlled, site-selective cross-coupling reactions or the introduction of new functional groups, pathways that are often challenging to achieve with conventional methods.
Electrochemical Transformations: Organic electrosynthesis offers a powerful way to generate reactive intermediates under mild conditions without the need for chemical oxidants or reductants. chim.it The piperidine (B6355638) moiety and the halogenated aromatic ring are both electrochemically active. Research could explore the electroreductive cyclization of related imines to form piperidine rings, suggesting that the core structure of the target compound could be synthesized or modified electrochemically. nih.gov Furthermore, the electrochemical behavior of N-substituted piperidones has been studied to help design new derivatives, a strategy that could be applied here. mdpi.com The controlled oxidation or reduction of this compound at an electrode could generate radical ions, leading to novel dimerization, polymerization, or functionalization reactions. chim.it
Development of Advanced Materials and Nanostructures Based on the Compound's Molecular Architecture
The rigid, well-defined structure of this compound makes it an attractive building block (tecton) for the bottom-up construction of advanced materials and nanostructures. The presence of halogen atoms allows for the formation of specific intermolecular interactions known as halogen bonds, which can be used to direct the self-assembly of molecules into highly ordered architectures. acs.org
Research in this area could focus on designing and fabricating:
Molecular Crystals: Investigating the crystallization of the compound and its derivatives to form ordered solid-state structures with unique optical or electronic properties. The interplay between halogen bonding (C-Br···X, C-Cl···X) and hydrogen bonding (in the HCl salt) could lead to complex and predictable packing motifs.
Self-Assembled Monolayers (SAMs): Modifying surfaces (like gold or silicon) with a layer of the compound to create functional interfaces. The orientation and packing of the molecules, governed by intermolecular forces, could be tailored to control surface properties like wettability or conductivity.
Supramolecular Gels: Using derivatives of the compound that can self-assemble into extended fibrous networks in solution, trapping the solvent to form a gel. Aromatic peptide amphiphiles are known to form such nanostructures, and a similar design principle could be applied here. nih.gov
Interdisciplinary Research with Materials Science, Polymer Chemistry, and Nanotechnology
The unique combination of a polymerizable piperidine moiety and a functionalizable aromatic ring opens the door to significant interdisciplinary research.
Polymer Chemistry: The di-halogenated benzene ring serves as a potential monomer for polymerization reactions. For instance, polymerization of bromo(chloro)arenes has been shown to produce poly(1,4-arylene)s. researchgate.net Future work could explore the polymerization of this compound via cross-coupling reactions (e.g., Suzuki or Kumada coupling) to create novel conjugated polymers. The piperidine group would act as a bulky, solubilizing side chain, potentially influencing the polymer's morphology and electronic properties. Such polymers could find applications in organic electronics or as microporous materials for gas storage, analogous to polymers built from adamantane (B196018) and aromatic compounds. rsc.org
Table 11.4.1: Potential Polymerization Strategies
| Polymerization Method | Reactive Sites | Potential Polymer Type |
|---|---|---|
| Kumada Catalyst-Transfer Polycondensation | C-Br and C-Cl bonds | Regioregular poly(phenylene)s researchgate.net |
| Suzuki Polycondensation | C-Br and C-Cl bonds (after boronation) | Alternating copolymers |
| Electropolymerization | Aromatic ring and/or piperidine nitrogen | Conductive polymer films |
Nanotechnology: In nanotechnology, the compound could be used as a precursor for creating functional nanomaterials. Its aromatic core is a feature shared with building blocks used to create peptide nanostructures. nih.govnih.gov It could be incorporated into larger molecular designs for self-assembling systems or used to functionalize existing nanoparticles (e.g., gold or iron oxide nanoparticles), imparting specific recognition or catalytic properties to their surfaces.
Application in Chemical Biology Tools and Probes (Excluding Clinical Human Applications)
While excluding clinical applications, this compound and its derivatives have significant potential as tools for fundamental research in chemical biology. Halogenated compounds are prevalent in bioactive molecules and can participate in halogen bonding, a specific interaction that can be exploited in probe design. acs.orgacs.org
Potential applications include:
Fluorescent Probes: By incorporating a fluorophore into the molecular structure, the compound could be transformed into a probe for detecting specific biomolecules or ions. The piperidine and halogenated phenyl groups could act as the recognition element, with binding events leading to a change in the fluorescence signal. This is analogous to the design of AIE (Aggregation-Induced Emission) active systems for biosensing. acs.org
Affinity-Based Probes: Immobilizing the compound on a solid support (like agarose (B213101) beads) could create a tool for affinity chromatography. This would allow researchers to "fish" for and identify proteins or other biomolecules from complex biological samples that specifically interact with this chemical scaffold, helping to elucidate biological pathways.
Molecularly Imprinted Polymers (MIPs): The compound could be used as a template molecule to create MIPs. acs.orgmdpi.com These are synthetic polymers with custom-made binding sites that can selectively recognize the original template, useful for creating robust synthetic antibodies or for selective extraction of specific molecules in complex mixtures.
Conceptualization of Next-Generation Analogues with Tunable Reactivity and Properties for Future Research
The true potential of this compound lies in its capacity to serve as a foundational scaffold for creating a library of "next-generation" analogues with finely tuned properties. mdpi.comkubikat.org By systematically modifying its structure, researchers can control its reactivity, solubility, electronic properties, and self-assembly behavior.
Strategies for Analogue Design:
Halogen Substitution: Replacing bromine or chlorine with other halogens (fluorine or iodine) would systematically alter the strength of halogen bonding, lipophilicity, and the reactivity of the C-X bond. For example, an iodo-analogue would be more reactive in cross-coupling reactions.
Piperidine Ring Modification: Introducing substituents on the piperidine ring would modulate the compound's basicity, steric bulk, and solubility. Functional groups could also be added to allow for covalent attachment to other molecules or surfaces.
Aromatic Ring Substitution: The remaining hydrogen atoms on the benzene ring could be replaced with various electron-donating or electron-withdrawing groups. This would tune the electronic properties of the aromatic system, affecting its reactivity and potential as a component in electronic materials.
Computational chemistry and DFT (Density Functional Theory) calculations could be employed to predict the properties of these hypothetical analogues before their synthesis, guiding experimental efforts toward the most promising candidates. acs.orgnih.gov This synergy between computational design and synthetic execution will be key to unlocking the full potential of this versatile chemical scaffold.
Q & A
Q. What are the critical steps in synthesizing 1-Bromo-3-chloro-5-piperidinobenzene HCl, and how can reaction conditions be optimized?
Answer: The synthesis involves three key steps:
Piperidine Derivative Formation : Reacting piperidine with an alkyl halide under basic conditions to introduce the piperidine moiety.
Halogenation : Sequential bromination and chlorination at positions 1 and 3 on the benzene ring. Bromination typically employs N-bromosuccinimide (NBS) in dichloromethane, while chlorination uses Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) .
Hydrochloride Salt Formation : Treating the freebase with HCl gas in anhydrous ether to improve solubility and stability.
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) during halogenation to prevent oxidation or side reactions.
- Solvent choice (e.g., DMF for polar intermediates, DCM for halogenation) impacts yield and purity.
- Monitor reaction progress via TLC or HPLC to terminate reactions at maximum conversion .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidine ring integration. Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine CH₂ groups (δ 1.5–2.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% target). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Elemental Analysis : Verify C, H, N, Br, and Cl content against theoretical values (e.g., C: 43.53%, Br: 26.33%) .
Advanced Research Questions
Q. How do bromine and chlorine substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer: Bromine’s higher electronegativity (vs. chlorine) directs electrophilic attacks to the para position. For example, in Pd-catalyzed couplings:
Q. Experimental Design :
- Compare reaction outcomes using Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).
- Vary ligands (e.g., SPhos for steric bulk) to modulate selectivity .
Q. What computational strategies predict the bioactivity of halogenated aromatic compounds like this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., neurotransmitter receptors, due to the piperidine moiety). Focus on halogen bonding with backbone carbonyls or π-π stacking with aromatic residues .
- QSAR Modeling : Train models on datasets of halogenated compounds with known IC₅₀ values. Descriptors include Hammett σ constants (for Br/Cl) and logP (lipophilicity) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. How can synergistic effects between this compound and antimicrobial agents be systematically evaluated?
Answer:
- Checkerboard Assay : Combine the compound with antibiotics (e.g., ciprofloxacin) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration (FIC) indices:
- FIC < 0.5: Synergy
- FIC 0.5–4: Additivity
- FIC > 4: Antagonism .
- Time-Kill Curves : Monitor bacterial viability (CFU/mL) over 24 hours with/without combinations. Synergy is indicated by ≥2-log reduction in CFU vs. individual agents .
Q. What environmental and toxicological assessments are critical for halogenated aromatic compounds?
Answer:
- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains (TA98/TA100) with/without metabolic activation (S9 liver extract) .
- Ecotoxicity :
- Daphnia magna Acute Toxicity : 48-h LC₅₀ determination (OECD 202).
- Algal Growth Inhibition : 72-h EC₅₀ for Chlorella vulgaris (OECD 201) .
- Degradation Studies : Monitor hydrolysis (pH 4–9, 25°C) and photolysis (UV-Vis irradiation) to estimate environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
